Dequalinium salicylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Decalinium salycilate is a biochemical.

Analyse Des Réactions Chimiques

Structural Basis for Salicylate Interactions

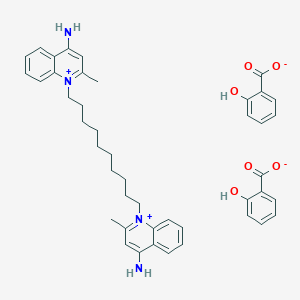

Dequalinium salicylate combines a bis-quaternary ammonium compound (dequalinium cation) with salicylic acid. While not explicitly discussed in the sources, the salicylate anion's behavior can be extrapolated from:

-

Esterification mechanisms : Ionic liquids like [bmim]HSO₄ show 86–96% efficiency in catalyzing salicylate ester formation through alcohol-acid condensation (Table 2, ).

-

Counterion effects : Cationic surfactants with aromatic counterions (e.g., salicylate) exhibit reduced critical micelle concentrations (CMC) compared to halide analogs (Table 2, ). For example, CTAB analogs with salicylate counterions show CMC values ~0.1 mM versus 1.0 mM for bromide forms.

Self-Assembly and Aggregation Behavior

Quaternary ammonium surfactants with aromatic counterions demonstrate unique aggregation properties:

| Surfactant Type | CMC (mM) | Aggregation Size (nm) | Key Influences | Source |

|---|---|---|---|---|

| DABCO derivatives | 0.5–2.8 | 3–160 | Alkyl chain length, electrolytes | |

| CTAB-salicylate | 0.1–0.3 | 10–50 | Counterion polarizability |

-

This compound likely forms micelles or vesicles in solution, with aggregation size inversely proportional to concentration ( , Section 5.2).

-

Biological fluids reduce CMC by up to 60× due to electrolyte interactions ( ).

Biological Interaction Pathways

Though not specific to this compound, bacterial efflux pump interactions with salicylate derivatives are noted:

-

RND efflux pumps : Bile salts like cholic acid induce AcrAB-TolC efflux systems in Salmonella via RamA activation ( , Table 1).

-

Antimicrobial implications : Surfactant-salicylate conjugates may disrupt membrane integrity or compete with natural substrates for efflux transporters.

Synthetic Considerations

Relevant methodologies for salicylate-containing compounds:

-

Ionic liquid catalysis : Brønsted acidic ILs ([Hmim]BF₄) achieve 82–90% yields in salicylate ester synthesis under optimized conditions (115°C, 10 hr, 1:1:1 ratio; Table 2, ).

-

Recyclability : Catalytic ILs retain ~90% efficiency after 5 cycles, with minor losses attributed to water absorption ( , Table 3).

Stability and Degradation

Key factors influencing surfactant-salicylate stability:

-

Ester hydrolysis : Gemini surfactants with ester linkages degrade into less active products (e.g., hydroxyethyl chains) under aqueous conditions ( , Section 1d).

-

Thermal stability : Quaternary ammonium-salicylate complexes typically decompose above 200°C, with degradation pathways dependent on counterion interactions.

Critical Data Gaps

-

No direct studies on this compound’s synthesis, kinetic parameters, or reaction thermodynamics were found in the provided sources.

-

Limited data on salicylate-counterion effects in bis-quaternary ammonium systems.

Propriétés

Numéro CAS |

16022-70-1 |

|---|---|

Formule moléculaire |

C44H50N4O6 |

Poids moléculaire |

730.9 g/mol |

Nom IUPAC |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;2-carboxyphenolate |

InChI |

InChI=1S/C30H38N4.2C7H6O3/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*8-6-4-2-1-3-5(6)7(9)10/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1-4,8H,(H,9,10) |

Clé InChI |

KJKANYXQJTTYMC-UHFFFAOYSA-N |

SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-] |

SMILES isomérique |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O |

SMILES canonique |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Decalinium salycilate; Dequalinium salicylate. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.